molecular formula C14H16ClNO2 B15292509 Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

Cat. No.: B15292509
M. Wt: 265.73 g/mol
InChI Key: BWRSPGBZQISAPB-UHFFFAOYSA-N
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Description

Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride (CAS: 936138-15-7) is a bicyclic organic compound featuring a spirocyclic framework that merges an indene moiety with a piperidine ring. Its molecular formula is C₁₄H₁₅NO₂·HCl, with a molecular weight of 265.75 g/mol (free acid: 229.27 g/mol) . The compound is characterized by a carboxylic acid group at the 3-position of the indene ring and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. It is typically stored at 2–8°C under dry conditions .

Its synthesis often involves multi-step processes, including cyclization and functional group modifications .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

spiro[indene-3,4'-piperidine]-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,16,17);1H

InChI Key

BWRSPGBZQISAPB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable and environmentally benign processes. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar media at ambient temperature has been reported for the synthesis of spiro-fused piperidines . This approach minimizes the use of hazardous solvents and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key spirocyclic compounds structurally related to Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Spiro[indene-1,4'-piperidine] hydrochloride C₁₃H₁₆ClN 229.73 69584-91-4 Lacks carboxylic acid group; simpler structure with Cl⁻ counterion.
Spiro[indene-1,4′-piperidin]-3(2H)-one C₁₃H₁₅NO 201.27 180465-55-8 Ketone group at position 3 instead of carboxylic acid.
2,3-Dihydrospiro[indene-1,4′-piperidine] hydrochloride C₁₃H₁₈ClN 223.74 96651-85-3 Hydrogenated indene ring; increased saturation improves metabolic stability.
tert-Butyl spiro[indene-1,4'-piperidine]-1'-carboxylate C₁₈H₂₅NO₂ 299.40 137419-24-0 Boc-protected amine; used as an intermediate in drug synthesis.

Pharmacological and Physicochemical Properties

  • Bioactivity: Spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives are explored as PAR antagonists (e.g., GB88), showing efficacy in modulating inflammatory and nociceptive pathways . In contrast, simpler analogues like Spiro[indene-1,4'-piperidine] hydrochloride lack the carboxylic acid group, reducing their receptor-binding specificity .
  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral spiroketones (e.g., Spiro[indene-1,4′-piperidin]-3(2H)-one) .
  • Stability : Hydrogenated derivatives (e.g., 2,3-Dihydrospiro[indene-1,4′-piperidine] hydrochloride) exhibit improved metabolic stability due to reduced ring strain and oxidation susceptibility .

Biological Activity

Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which integrates an indene moiety with a piperidine ring. This structural configuration is significant in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 936138-15-7
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 3

Biological Activity

Research indicates that compounds similar to spiro[indene-1,4'-piperidine]-3-carboxylic acid exhibit various biological activities, including:

  • Antibacterial Activity : Spirocyclic compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant potency comparable to standard antibiotics like amoxicillin and gentamicin .
  • Anticancer Properties : Some spirocyclic compounds have exhibited cytotoxic effects against cancer cell lines. For example, certain derivatives displayed IC50 values ranging from 22.75 to 25.18 μM against breast cancer cells, suggesting potential for further development as anticancer agents .
  • Inhibition of Mycobacterium tuberculosis : A study highlighted the effectiveness of spirocyclic compounds in inhibiting Mycobacterium tuberculosis, with some analogs showing over 98% inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of spiro[indene-1,4'-piperidine]-3-carboxylic acid is influenced by its structural features. The SAR studies indicate that modifications to the piperidine or indene components can significantly alter activity profiles:

Compound NameStructural FeaturesBiological Activity
Spiro[indene-2,3'-piperidin]-1(3H)-oneSimilar spirocyclic structureAntimicrobial
IndomethacinNon-steroidal anti-inflammatoryAnti-inflammatory
4-PiperidoneLinear structure without spirocyclic characteristicsModerate antibacterial

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various spirocyclic compounds against multiple strains including Pseudomonas aeruginosa and Bacillus subtilis. The results indicated that some derivatives possessed MIC values comparable to standard treatments, highlighting their potential as new antibacterial agents .
  • Anticancer Activity :
    • In vitro studies on spirocyclic derivatives against breast cancer cell lines demonstrated significant cytotoxicity. Compounds were evaluated for their ability to induce apoptosis in cancer cells, with promising results suggesting further exploration in clinical settings .

Q & A

Q. What are the common synthetic routes for Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions or interrupted Nazarov cyclization. For example:
  • Multicomponent Green Synthesis : A mixture of isatin, 1,3-diketones, and ammonium acetate in ethanol-water (9:1) under reflux yields spiro[indene-piperidine] derivatives. Reaction progress is monitored via TLC, and products are purified by recrystallization .
  • FeBr3-Catalyzed Nazarov Cyclization : Using FeBr3 as a Lewis acid, 1,4-pentadien-3-ols undergo intramolecular cyclization, followed by nucleophilic trapping and isomerization to form spiro[indene-piperidine] scaffolds with high stereoselectivity .
    Key intermediates like tert-butyl-protected spiro[indene-piperidine] carboxylates (e.g., CAS 209128-15-4) are often synthesized first, followed by deprotection and salt formation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O at ~1677 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., spiro center signals at δ 3.72–3.79 ppm), and HRMS for molecular ion confirmation .
  • Elemental Analysis : To verify purity (>98%) and stoichiometry .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. What are the solubility and storage considerations for this compound?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility; typically dissolved in DMSO, ethanol, or DCM for biological assays. Co-solvents like PEG-400 may enhance solubility .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Desiccants are recommended to avoid moisture absorption .

Advanced Research Questions

Q. How can stereoselectivity be optimized during spiro ring formation?

  • Methodological Answer :
  • Catalyst Choice : FeBr3 promotes high stereoselectivity in Nazarov cyclization by stabilizing transition states via Lewis acid coordination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity compared to non-polar solvents .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions, improving diastereomeric ratios .

Q. How to resolve data contradictions in structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Definitive confirmation of spiro connectivity and stereochemistry .
  • 2D NMR (COSY, NOESY) : Resolves ambiguous proton couplings (e.g., distinguishing axial vs. equatorial protons) .
  • Comparative Analysis : Cross-validate spectral data with structurally similar compounds (e.g., tert-butyl 6-bromo-spiro[indene-piperidine] carboxylate, CAS 209128-15-4) .

Q. What mechanistic insights explain spiro ring formation?

  • Methodological Answer :
  • Nazarov Cyclization Mechanism : FeBr3 activates 1,4-pentadien-3-ols, triggering a 4π electrocyclic ring closure to form a cyclopentenyl intermediate, which undergoes nucleophilic trapping by amines (e.g., piperidine derivatives) .
  • Isomerization : Acidic conditions (e.g., HCl) facilitate spiro center formation via keto-enol tautomerism .

Q. What functionalization strategies enable structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Carboxylic Acid Modifications : Esterification (e.g., ethyl esters) or amidation to improve cell permeability .
  • Piperidine Substitution : Introduce tert-Boc groups (CAS 209128-15-4) for temporary protection during synthesis, enabling selective deprotection for further derivatization .
  • Spiro Core Diversification : Halogenation (e.g., bromination at position 6) or alkylation to explore electronic and steric effects on biological activity .

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